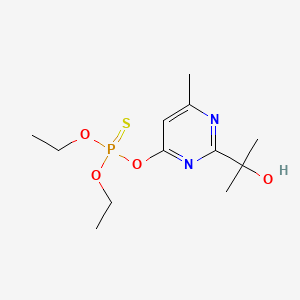
2-Metoxi-3-metilquinoxalina
Descripción general
Descripción
2-Methoxy-3-methylquinoxaline is a chemical compound with the molecular formula C10H10N2O . It is used for research purposes.
Synthesis Analysis
A new method was developed to synthesize 2-Methoxy-3-(1H-1,2,3-triazol-1-yl)methyl)quinoxaline . The compounds were synthesized and characterized by spectral data . Quinoxaline derivatives are an important class of heterocyclic compounds, where N replaces some carbon atoms in the ring .Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methylquinoxaline is represented by the formula C10H10N2O .Chemical Reactions Analysis
Chemical reactions occur at a finite rate, making it a potential candidate for a chemical kinetic method of analysis . To be effective, the chemical reaction must meet three necessary conditions: the reaction must not occur too quickly or too slowly; we must know the reaction’s rate law; and we must be able to monitor the change in concentration for at least one species .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-3-methylquinoxaline include a molecular weight of 174.2 g/mol . More detailed properties like boiling point and density are not available in the search results.Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
La 2-Metoxi-3-metilquinoxalina ha mostrado potencial en la investigación antimicrobiana. Los derivados de quinoxalina son conocidos por sus propiedades antifúngicas, antibacterianas, antivirales y antimicrobianas . Estos compuestos han sido estudiados por su potencial para combatir una variedad de patógenos, lo que los hace valiosos en el desarrollo de nuevos agentes antimicrobianos.
Importancia Farmacológica
En farmacología, los derivados de este compuesto exhiben una amplia gama de actividades. Se consideran farmacóforos privilegiados debido a sus aplicaciones de amplio espectro en medicina, farmacología y farmacéutica . La incorporación de grupos sulfonamida en los marcos de quinoxalina ha mejorado su potencial terapéutico, ofreciendo pistas prometedoras para el desarrollo futuro de fármacos.
Investigación del Cáncer
Los derivados de quinoxalina, incluida la this compound, juegan un papel crucial en la investigación del cáncer. Se han identificado como componentes clave en medicamentos utilizados para tratar células cancerosas . Su capacidad para inhibir el crecimiento tumoral y la proliferación los hace importantes en la síntesis de agentes anticancerígenos.
Investigación Neurofarmacológica
Estos compuestos también se han explorado por sus efectos neurofarmacológicos. La investigación sugiere que los derivados de quinoxalina podrían usarse en el tratamiento de trastornos neurológicos como la esquizofrenia . Su impacto en los sistemas de neurotransmisores podría allanar el camino para nuevos tratamientos para diversas afecciones de salud mental.
Biología Sintética
En el campo de la biología sintética, los derivados de this compound se utilizan para diseñar y ensamblar bio-partes o bio-componentes con propiedades útiles . Contribuyen al desarrollo de nuevos circuitos genéticos y agentes terapéuticos, lo que demuestra la versatilidad del compuesto en la investigación médica y farmacéutica.
Química Verde
La síntesis de la this compound y sus derivados se ha alineado con los principios de la química verde. Los investigadores se centran en desarrollar rutas de síntesis rentables y respetuosas con el medio ambiente, lo cual es esencial para el progreso científico sostenible .
Mecanismo De Acción
Safety and Hazards
The safety data sheet for a similar compound, 2-Methylquinoxaline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Direcciones Futuras
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
Propiedades
IUPAC Name |
2-methoxy-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDHEFJLEXTPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325905 | |
| Record name | 2-methoxy-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3149-26-6 | |
| Record name | NSC521693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)


![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)







